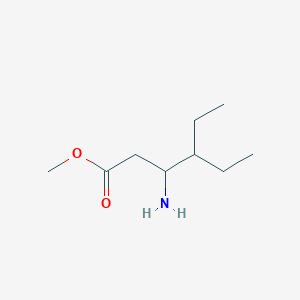
Methyl 3-amino-4-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanoic acid, featuring an amino group at the third position and an ethyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-ethylhexanoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-4-ethylhexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Methyl 3-amino-4-methylhexanoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 3-amino-4-propylhexanoate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: Methyl 3-amino-4-ethylhexanoate is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)6-9(11)12-3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
YZDDPEMMJNLYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


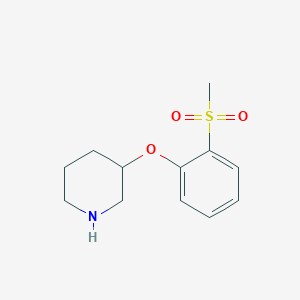
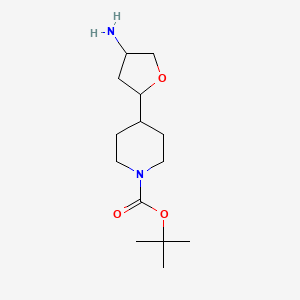

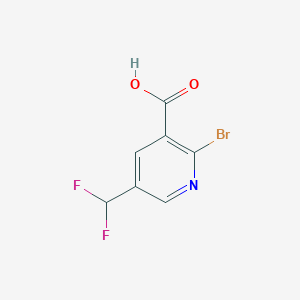
![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

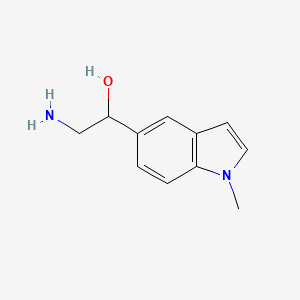
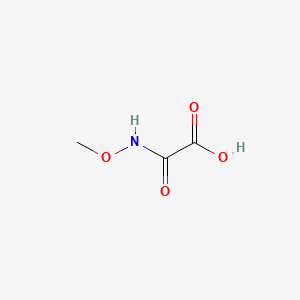
![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)

![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
